molecular formula C14H13N3O2S2 B2803349 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686770-63-8

2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2803349
CAS No.: 686770-63-8
M. Wt: 319.4
InChI Key: KNOQUEZIOZOYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-Oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted at position 3 with a phenyl group and at position 2 with a sulfanyl acetamide moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The acetamide group enhances solubility and provides a handle for further derivatization, while the phenyl and thienopyrimidine rings contribute to π-π stacking and hydrophobic interactions in target binding .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c15-11(18)8-21-14-16-10-6-7-20-12(10)13(19)17(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOQUEZIOZOYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Substitution at the acetamide nitrogen with aromatic groups (e.g., benzothiazole, dichlorophenyl) enhances target affinity by introducing steric bulk and electronic effects .
  • Core modifications, such as replacing thieno with pyrido[4,3-d]pyrimidine, alter ring planarity and hydrogen-bonding capacity .

Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents on solubility, stability, and crystallinity.

Compound Melting Point (°C) LogP (Calculated) Aqueous Solubility (mg/mL) Spectral Data (IR νmax, cm⁻¹)
Target Compound Not reported 2.8 ~0.1 (predicted) -
N-(6-Methylbenzothiazol-2-yl) analogue (IWP-2) >250 (decomp.) 3.5 <0.01 1660 (C=O), 2210 (C≡N)
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 230–232 3.2 0.15 1664 (C=O)
N-(4-Sulfamoylphenyl)-2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]acetamide 274 1.9 0.8 1662 (C=O), 2212 (C≡N)

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy ) increase LogP, reducing aqueous solubility.
  • Cyano substituents (e.g., in compounds) lower melting points and improve solubility due to dipole interactions .

Key Observations :

  • The benzothiazole substituent in IWP-2 enhances CK1δ inhibition by facilitating hydrophobic pocket interactions .
  • Dichlorophenyl and oxadiazole derivatives show broader enzyme inhibition profiles, likely due to increased electrophilicity .

Q & A

Q. What are the key functional groups in 2-({4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how do they influence its biological activity?

The compound contains a sulfanyl (-S-) group bridging the thienopyrimidinone core and an acetamide (-NHCOCH₃) moiety. These groups enhance solubility and enable hydrogen bonding or hydrophobic interactions with biological targets, potentially modulating enzyme inhibition or receptor binding . The phenyl and thienopyrimidinone rings contribute to π-π stacking and planar rigidity, critical for target engagement .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, with polar solvents (e.g., acetonitrile/water) optimizing resolution .

Q. What are the primary synthetic routes for this compound?

Synthesis typically involves:

Core formation : Cyclization of thiophene derivatives with urea/thiourea to generate the thieno[3,2-d]pyrimidin-4-one core.

Sulfanyl introduction : Nucleophilic substitution at the 2-position using mercaptoacetic acid derivatives.

Acetamide coupling : Amidation with 4-aminophenylacetamide under coupling agents (e.g., EDC/HOBt) .

Q. How should researchers assess the compound’s preliminary toxicity profile?

Use in vitro assays:

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.
  • hERG inhibition : Patch-clamp studies to evaluate cardiac risk.
  • Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) to assess CYP450 interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 2-position of the thienopyrimidinone core .
  • Catalysis : Triethylamine or DBU improves amidation efficiency by scavenging HCl .
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve throughput for multi-step syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Batch variability : Compare NMR and HPLC profiles to identify impurities affecting activity .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times to minimize variability in enzyme inhibition assays .
  • Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methyl groups) to isolate structure-activity relationships (SAR) .

Q. How do computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding poses with targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to guide derivatization .

Q. What methodologies differentiate this compound from structural analogs in biological assays?

  • SPR/BLI : Compare binding kinetics (kon/koff) to distinguish avidity differences .
  • Metabolomics : LC-MS-based profiling of metabolites identifies unique degradation pathways or active intermediates .
  • Selectivity panels : Screen against related targets (e.g., kinase isoforms) to confirm specificity .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrugs : Modify the acetamide to a phosphate ester for improved bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Q. What are the best practices for reconciling in vitro and in vivo efficacy discrepancies?

  • PK/PD modeling : Integrate plasma concentration-time profiles with target engagement data to adjust dosing regimens .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .
  • Metabolite identification : Use HR-MS/MS to assess if inactive metabolites dominate in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.